molecular formula C14H12N4O B2560255 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1183213-07-1

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B2560255
CAS RN: 1183213-07-1
M. Wt: 252.277
InChI Key: CQXQIAAGTRJYPS-UHFFFAOYSA-N
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Description

Aminopyridines are a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in various isomeric forms and have diverse pharmacological activities .


Synthesis Analysis

The synthesis of aminopyridine derivatives involves various methods and procedures . The Chichibabin amination is one of the methods used for the synthesis of aminopyridines .


Molecular Structure Analysis

The molecular structure of aminopyridines depends on the presence of heteroatoms in the pyridine ring . These heteroatoms play a crucial role in the coordination with metals .


Chemical Reactions Analysis

Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminopyridines depend on their molecular structure . For example, the compound “1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one” has a molecular weight of 254.29 g/mol .

Scientific Research Applications

Anti-Fibrosis Activity

The study by Gu et al highlights the anti-fibrotic potential of 5-AP derivatives. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen derivatives demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Two promising compounds are:

These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Medicinal Chemistry and Drug Discovery

The pyrimidine moiety is considered a privileged structure in medicinal chemistry . Researchers often explore pyrimidine-based compounds due to their diverse biological and pharmaceutical activities. 5-AP derivatives could serve as building blocks for novel drug development.

Antimicrobial Properties

Pyrimidine derivatives, including 5-AP, have shown antimicrobial activity . Further investigations could explore their potential as antibacterial or antifungal agents.

Antiviral Applications

Similar to antimicrobial properties, pyrimidine-based compounds exhibit antiviral effects . Researchers might explore 5-AP derivatives as potential antiviral agents.

Antitumor Potential

Pyrimidine derivatives have been investigated for their antitumor properties . While more research is needed, 5-AP derivatives could be explored in cancer therapy.

Other Biological Activities

Beyond the mentioned fields, researchers could investigate 5-AP derivatives for additional activities, such as anti-inflammatory effects or enzyme inhibition.

Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

Mechanism of Action

The mechanism of action of aminopyridines is complex and depends on their chemical structure and the biological system in which they are acting .

Safety and Hazards

The safety and hazards of aminopyridines depend on their specific chemical structure and properties . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the study of aminopyridines involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . This includes exploring the reasons for their wide potential and synthesizing different types of aminopyridine derivatives .

properties

IUPAC Name

2-(5-aminopyridin-2-yl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-7,9H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXQIAAGTRJYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=NC=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

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